An In-Depth Technical Guide to the Chemical Properties of 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione

An In-Depth Technical Guide to the Chemical Properties of 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione

Introduction

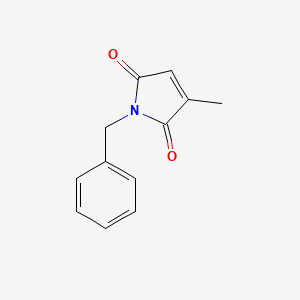

1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione, also known by its synonym N-benzylcitraconimide, is a versatile heterocyclic compound that holds significant interest for researchers in organic synthesis, polymer chemistry, and drug discovery. Its structure, featuring a reactive maleimide core, a benzyl group, and a methyl substituent, offers a unique combination of steric and electronic properties that dictate its chemical behavior and potential applications. This technical guide provides a comprehensive overview of the chemical properties of this compound, with a focus on its synthesis, reactivity, and spectroscopic characterization, to empower researchers and drug development professionals in their scientific endeavors.

Molecular Structure and Physicochemical Properties

The foundational attributes of a molecule are its structure and inherent physical properties. These characteristics govern its behavior in chemical reactions and its suitability for various applications.

Table 1: Physicochemical Properties of 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione [1][2]

| Property | Value |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol |

| CAS Number | 73383-82-1 |

| IUPAC Name | 1-benzyl-3-methyl-1H-pyrrole-2,5-dione |

| Appearance | (Predicted) White to off-white solid |

| Melting Point | (Predicted) Information not available |

| Boiling Point | (Predicted) Information not available |

| Solubility | (Predicted) Soluble in organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and hydrocarbons. Insoluble in water. |

Synthesis of 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione

The synthesis of N-substituted maleimides, including N-benzylcitraconimide, is typically achieved through the condensation of a primary amine with a corresponding maleic anhydride derivative. In this case, benzylamine reacts with citraconic anhydride (2-methylmaleic anhydride). The reaction proceeds in two steps: the initial formation of a maleamic acid intermediate, followed by a dehydrative cyclization to yield the imide.

Synthetic Workflow

Caption: General workflow for the synthesis of N-benzylcitraconimide.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve citraconic anhydride (1.0 eq) in glacial acetic acid.

-

Addition of Amine: To the stirred solution, add benzylamine (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water with stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove acetic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione.

Chemical Reactivity

The reactivity of N-benzylcitraconimide is primarily dictated by the electrophilic nature of the carbon-carbon double bond within the maleimide ring, which is activated by the two adjacent carbonyl groups. This makes it an excellent substrate for various nucleophilic addition and cycloaddition reactions.

Michael Addition

The electron-deficient double bond readily undergoes Michael (conjugate) addition with a wide range of soft nucleophiles, such as thiols, amines, and phosphines. This reaction is of paramount importance in bioconjugation chemistry for the site-specific modification of proteins and other biomolecules.

Caption: Michael addition of a thiol to N-benzylcitraconimide.

Diels-Alder Reaction

The double bond of the maleimide ring can also act as a dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. This allows for the construction of complex polycyclic systems. The presence of the benzyl and methyl groups can influence the stereoselectivity of the cycloaddition.

Polymerization

As a monomer, 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione can undergo polymerization, either through free radical or other controlled polymerization techniques. The resulting polymers possess a rigid backbone due to the cyclic imide units, which can impart desirable thermal and mechanical properties.

Spectroscopic Characterization

The structural elucidation of 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione relies on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not available in the provided search results, the following are predicted characteristic signals based on the analysis of closely related N-substituted maleimides[3][4][5].

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 5H | Aromatic protons (C₆H₅) |

| ~6.5 | q | 1H | Vinylic proton (=CH) |

| ~4.6 | s | 2H | Benzyl protons (-CH₂-Ph) |

| ~2.0 | d | 3H | Methyl protons (-CH₃) |

The quartet for the vinylic proton and the doublet for the methyl protons are due to allylic coupling.

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~170-172 | Carbonyl carbons (C=O) |

| ~138-140 | Quaternary vinylic carbon (=C-CH₃) |

| ~135-137 | Quaternary aromatic carbon (ipso-C of benzyl) |

| ~127-129 | Aromatic carbons (C₆H₅) |

| ~125 | Vinylic carbon (=CH) |

| ~42 | Benzyl carbon (-CH₂-Ph) |

| ~12 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch |

| ~1770 & ~1700 | Strong | Asymmetric and symmetric C=O stretch (imide) |

| ~1640 | Medium | C=C stretch |

| ~1400 | Medium | CH₂ bend |

| ~750 & ~700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

The two distinct carbonyl peaks are characteristic of a cyclic imide system[6].

Mass Spectrometry (MS)

In an electron ionization mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 201. Key fragmentation patterns would likely involve the loss of the benzyl group (m/z = 91) to give a fragment at m/z = 110, and cleavage of the imide ring. The tropylium cation (m/z = 91) is expected to be a prominent peak.

Applications in Research and Development

The unique chemical properties of 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione make it a valuable building block in several areas:

-

Bioconjugation and Drug Delivery: The maleimide moiety is a key functional group for the covalent attachment of drugs, imaging agents, and polyethylene glycol (PEG) chains to proteins and antibodies, particularly at cysteine residues. The benzyl group can be used to tune the solubility and pharmacokinetic properties of the resulting conjugates.

-

Polymer Science: As a monomer, it can be incorporated into polymers to enhance their thermal stability and introduce specific functionalities. The benzyl group can also influence the polymer's solubility and processing characteristics.

-

Organic Synthesis: The reactive double bond allows for its use as a scaffold in the synthesis of more complex heterocyclic compounds through cycloaddition and conjugate addition reactions.

Conclusion

1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione is a compound with a rich and versatile chemistry. Its synthesis is straightforward, and its reactivity, centered around the electrophilic maleimide core, opens up a wide range of synthetic possibilities. The spectroscopic features, though predicted in this guide, provide a clear roadmap for its characterization. For researchers and professionals in drug development and materials science, a thorough understanding of these chemical properties is essential for harnessing the full potential of this valuable chemical entity.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039). Retrieved from [Link]

-

PubChem. (n.d.). 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione. Retrieved from [Link]

-

CoPolDB. (n.d.). Monomer detail | 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione. Retrieved from [Link]

- Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.

- Patel, K., & Patel, J. (2015). Synthesis and Characterization of Pyrrole 2, 5-Dione Derivatives. International Journal of Basic and Applied Chemical Sciences, 5(2), 1-5.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds VIII: Imides. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of: (a and a ) benzylsulfamide; (b and b ) N-(benzyl)-N -( tert butoxycarbonyl)sulfamide treated at 115 C in helium flow. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzyl chloride. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzamide, N-phenyl-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzyl Benzoate. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-nitro-N-[2-(1-pyrrolidinyl)ethyl]naphthalimide - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). N-benzyl-dl-aspartic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzyl nitrile. Retrieved from [Link]

Sources

- 1. 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione | C12H11NO2 | CID 11435603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Monomer detail | 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione [copoldb.jp]

- 3. cibtech.org [cibtech.org]

- 4. rsc.org [rsc.org]

- 5. acgpubs.org [acgpubs.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]